molecular formula C21H16FN3O2 B10899358 3-(2-fluorophenyl)-N,N-dimethyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-N,N-dimethyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10899358
M. Wt: 361.4 g/mol
InChI Key: OMHQXXVZCSFEMB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N~4~,N~4~-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by the presence of a fluorophenyl group, a dimethyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N~4~,N~4~-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Dimethyl and Phenyl Groups: The dimethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of 3-(2-fluorophenyl)-N~4~,N~4~-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-N~4~,N~4~-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-Fluorophenyl)-N~4~,N~4~-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N~4~,N~4~-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-N~4~,N~4~-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
  • 3-(2-Bromophenyl)-N~4~,N~4~-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
  • 3-(2-Methylphenyl)-N~4~,N~4~-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N~4~,N~4~-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N,N-dimethyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16FN3O2/c1-25(2)21(26)15-12-17(13-8-4-3-5-9-13)23-20-18(15)19(24-27-20)14-10-6-7-11-16(14)22/h3-12H,1-2H3

InChI Key

OMHQXXVZCSFEMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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